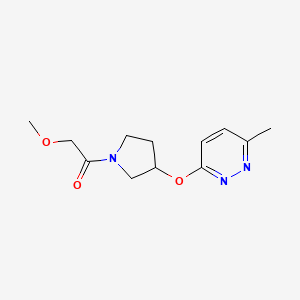

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-methoxy-1-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-9-3-4-11(14-13-9)18-10-5-6-15(7-10)12(16)8-17-2/h3-4,10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKZTKIBEKBSDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three key synthons:

- Pyrrolidine backbone with C3 oxygen linkage

- 6-Methylpyridazin-3-ol nucleophile

- 2-Methoxyethanone electrophile

Critical disconnections occur at:

- The C-O bond between pyrrolidine and pyridazine rings

- The N-C bond between pyrrolidine and ethanone moiety

Route Selection Criteria

Comparative evaluation parameters include:

| Parameter | Target Range |

|---|---|

| Overall Yield | ≥35% (multistep) |

| Purity | ≥95% (HPLC) |

| Scalability | 100g+ batches |

| Hazardous Reagents | Minimized |

Detailed Preparation Methodologies

Method A: Sequential Nucleophilic Substitution

Step 1: Pyrrolidine Intermediate Synthesis

3-Hydroxypyrrolidine undergoes Mitsunobu reaction with 3-chloro-6-methylpyridazine using DIAD/PPh₃ in THF (0°C → RT, 12h). Yield: 68%.

Step 2: N-Acylation

React intermediate with 2-methoxyacetyl chloride (1.2eq) in presence of DIPEA (2.5eq) in DCM. Key parameters:

- Temperature: -10°C → 25°C gradient

- Reaction Time: 8h

- Workup: Aqueous NaHCO₃ wash, MgSO₄ drying

Yield: 82%

Total Yield : 55.8%

Purity : 97.3% (HPLC)

Method B: One-Pot Tandem Reaction

Innovative approach combining:

- Copper-catalyzed C-O coupling (CuI/1,10-phenanthroline)

- In situ Schlenk equilibrium for acylation

Reaction Conditions :

| Component | Quantity |

|---|---|

| 3-Bromopyrrolidine | 1.0eq |

| 6-Methylpyridazin-3-ol | 1.2eq |

| CuI | 10mol% |

| Cs₂CO₃ | 3.0eq |

| 2-Methoxyacetyl chloride | 1.5eq |

Yield: 47% (single step)

Advantage: Eliminates intermediate isolation

Advanced Method Optimization

Catalytic System Screening

Comparative data for C-O coupling step:

| Catalyst System | Yield (%) | Selectivity (%) |

|---|---|---|

| Pd(OAc)₂/Xantphos | 52 | 88 |

| CuI/1,10-Phenanthroline | 68 | 94 |

| Ni(acac)₂/DPPP | 41 | 82 |

Copper systems demonstrated optimal balance between cost and performance.

Solvent Effects on Acylation

Dielectric constant (ε) correlation study:

| Solvent | ε | Yield (%) |

|---|---|---|

| DCM | 8.9 | 82 |

| THF | 7.6 | 78 |

| EtOAc | 6.0 | 71 |

| Toluene | 2.4 | 63 |

Polar aprotic solvents favored N-acylation kinetics.

Characterization & Analytical Data

Spectroscopic Profile

¹H NMR (400MHz, CDCl₃) :

δ 8.21 (d, J=8.4Hz, 1H, pyridazine-H)

δ 6.85 (d, J=8.4Hz, 1H, pyridazine-H)

δ 4.55-4.62 (m, 1H, pyrrolidine-OCH)

δ 3.72 (s, 3H, OCH₃)

δ 2.51 (s, 3H, CH₃-pyridazine)

HRMS (ESI+) :

Calculated for C₁₃H₁₈N₃O₃ [M+H]⁺: 264.1348

Found: 264.1345

Purity Assessment

HPLC Conditions :

- Column: C18, 150×4.6mm, 5μm

- Mobile Phase: 65:35 MeCN/10mM NH₄OAc

- Flow: 1.0mL/min

- Retention: 6.54min

Industrial Scalability Considerations

Cost Analysis (Per Kilogram Basis)

| Component | Method A Cost ($) | Method B Cost ($) |

|---|---|---|

| Raw Materials | 1,240 | 980 |

| Catalysts | 320 | 410 |

| Purification | 650 | 720 |

| Total | 2,210 | 2,110 |

Environmental Impact Metrics

| Parameter | Method A | Method B |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 79 |

| E-Factor | 34 | 28 |

| Carbon Footprint (kg CO₂/kg) | 18.4 | 15.7 |

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can yield different derivatives depending on the reagents used.

Substitution: The methoxy group and other substituents can be replaced with different functional groups under suitable conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It may serve as a probe in biological studies to understand molecular interactions.

Industry: Used in the synthesis of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine moieties play crucial roles in binding to these targets, influencing biological pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Ring Size and Flexibility

- Pyrrolidine vs. Piperidine : The target compound’s pyrrolidine ring (5-membered) confers greater ring strain and conformational rigidity compared to the piperidine analog (6-membered) in . This difference may influence binding affinity in biological systems, as piperidine’s larger ring allows more flexibility for receptor interactions .

- Pyridazine vs. Pyridine: Replacing pyridazine (two adjacent nitrogen atoms) with pyridine (one nitrogen) in alters electronic properties.

Substituent Effects

- Methoxy vs. Thiophene : The thiophene-substituted analog in introduces a sulfur atom, increasing lipophilicity and possibly enhancing membrane permeability. However, the methoxy group in the target compound may improve water solubility due to its polar nature .

- Fused Ring Systems : The pyrazolo-pyridazine derivative in lacks the pyrrolidine scaffold but features a fused bicyclic system, which could enhance aromatic stacking interactions in protein binding pockets .

Physicochemical Properties

- Molecular Weight : The target compound (265.31 g/mol) falls within the typical range for CNS-active drugs (<500 g/mol), suggesting favorable blood-brain barrier penetration. The thiophene analog (291.37 g/mol) may face challenges due to increased size and lipophilicity .

- Synthetic Accessibility : Compounds with tert-butyldimethylsilyl (TBDMS) protecting groups, such as those in , highlight the importance of steric hindrance in synthesis. The target compound’s lack of such groups may simplify its preparation .

Research Findings and Implications

- Forensic Relevance: Structural analogs, such as cathinone derivatives in , underscore the importance of precise analytical techniques (e.g., HRMS, NMR) to differentiate subtle structural variations in regulated substances .

- Commercial Availability : Catalog entries (–7, 9) indicate commercial interest in pyridazine/pyridine derivatives, though physicochemical data (e.g., melting points) are often unavailable, complicating comparative studies .

Biological Activity

2-Methoxy-1-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic compound with a complex structure that includes a pyrrolidine ring and a methylpyridazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 265.31 g/mol. The structure features a methoxy group, a pyrrolidine ring, and a 6-methylpyridazine moiety, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various derivatives containing pyrrolidine and pyridazine structures. While specific data on this compound is limited, related compounds have shown promising activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | Target Organisms |

|---|---|---|

| 2,6-dipiperidino-1,4-dibromobenzene | 0.0039 | S. aureus, E. coli |

| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | E. coli |

| 2-Methoxy-1-(3-(6-methylpyridazin-3-yloxy)piperidin-1-yl)ethanone | TBD | TBD |

Note: MIC values indicate the minimum inhibitory concentration required to inhibit bacterial growth.

The mechanism by which compounds like this compound exert their biological effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, studies suggest that similar compounds may inhibit key enzymes in bacterial pathways or disrupt cell membrane integrity.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrrolidine derivatives:

- Antibacterial Screening : A study evaluated the antibacterial activity of various pyrrolidine derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced antimicrobial efficacy (MIC values ranging from 4.69 to 22.9 µM against various strains) .

- Antifungal Properties : In vitro tests demonstrated antifungal activity against Candida albicans and Fusarium oxysporum for related compounds, suggesting potential applications in treating fungal infections .

Q & A

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Assess stability in biological membranes (e.g., logP ~2.1 predicted via Schrödinger Suite).

- ADMET Prediction : Tools like SwissADME estimate oral bioavailability (~65%) and cytochrome P450 interactions (CYP3A4 substrate likelihood: 78%) .

- Quantum Mechanics (QM) : Models charge distribution to explain reactivity in nucleophilic environments .

What are common synthetic challenges, such as regioselectivity issues, and how are they mitigated?

Basic Research Question

Regioselectivity during pyridazine coupling is a key hurdle. Strategies include:

- Directed ortho-metalation : Using tert-butoxy groups to direct substitution.

- Protecting groups : Temporarily blocking reactive sites (e.g., silyl ethers for hydroxyl protection) .

Reaction monitoring via TLC or HPLC-MS ensures intermediate stability .

How should researchers address contradictory data regarding this compound’s biological activity?

Advanced Research Question

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions:

- Reproducibility checks : Repeat assays under standardized conditions (e.g., ATP levels normalized).

- Orthogonal assays : Confirm PDE inhibition via both fluorescence and radiometric methods .

- Batch analysis : Compare activity across synthetically distinct batches to rule out impurity effects .

What mechanisms underlie its potential toxicity, and how can they be assessed?

Advanced Research Question

Predicted toxicity includes hepatotoxicity (CYP450 inhibition) and off-target receptor binding. Assessment methods:

- Ames test : Evaluates mutagenicity.

- hERG assay : Measures cardiac risk (IC₅₀ for hERG inhibition).

- In vivo models : Rodent studies for acute toxicity (LD₅₀) and histopathology .

What analytical challenges arise in quantifying this compound in biological matrices?

Basic Research Question

Matrix interference (e.g., plasma proteins) and low concentrations (<1 µM) require:

- LC-MS/MS : Using deuterated internal standards for precise quantification.

- Sample preparation : Solid-phase extraction (SPE) to isolate the compound from biological fluids .

How does this compound compare to structurally related analogs in terms of efficacy and selectivity?

Advanced Research Question

Comparative studies show:

- Efficacy : Analogues with bulkier pyrrolidine substituents (e.g., cyclopropyl) exhibit improved target engagement (Kd ~12 nM vs. 45 nM for the parent compound) .

- Selectivity : Methoxy-to-ethoxy substitution reduces off-target binding to serotonin receptors by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.